(4aR,8aR)-decahydroisoquinoline (4aR,8aR)-decahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 947767-62-6
VCID: VC7900207
InChI: InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1
SMILES: C1CCC2CNCCC2C1
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

(4aR,8aR)-decahydroisoquinoline

CAS No.: 947767-62-6

Cat. No.: VC7900207

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

(4aR,8aR)-decahydroisoquinoline - 947767-62-6

Specification

CAS No. 947767-62-6
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Standard InChI InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1
Standard InChI Key NENLYAQPNATJSU-BDAKNGLRSA-N
Isomeric SMILES C1CC[C@H]2CNCC[C@H]2C1
SMILES C1CCC2CNCCC2C1
Canonical SMILES C1CCC2CNCCC2C1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(4aR,8aR)-Decahydroisoquinoline (CAS No. 947767-62-6) is a bicyclic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. Its structure comprises two fused six-membered rings: a cyclohexane ring fused to a piperidine ring. The stereochemical designation "4aR,8aR" refers to the configuration of the two bridgehead carbon atoms, which adopt a cis orientation relative to the ring fusion .

The compound’s isomeric SMILES notation, C1CC[C@H]2CNCC[C@H]2C1, explicitly denotes the stereochemistry at the 4a and 8a positions. This configuration results in a rigid, chair-like conformation that minimizes steric strain, a feature critical for its receptor-binding specificity .

Stereoisomerism

Decahydroisoquinoline exists as four stereoisomers due to the two chiral centers at positions 4a and 8a :

  • (4aR,8aR)

  • (4aS,8aS)

  • (4aR,8aS)

  • (4aS,8aR)

The (4aR,8aR) isomer is distinguished by its cis-decalin-like geometry, which enhances its ability to interact with hydrophobic pockets in biological targets . Comparative studies indicate that minor stereochemical alterations drastically affect binding affinity. For instance, the (4aS,8aS) isomer exhibits negligible activity at somatostatin receptors, whereas the (4aR,8aR) configuration enables sub-nanomolar antagonism .

Synthesis and Derivatives

Synthetic Routes

The synthesis of (4aR,8aR)-decahydroisoquinoline typically begins with the hydrogenation of isoquinoline precursors under controlled catalytic conditions. A notable method involves asymmetric hydrogenation using chiral catalysts to ensure enantiomeric purity . For example, Troxler et al. (2010) reported a scalable route to the (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid derivative, achieving >99% enantiomeric excess via Rh-catalyzed asymmetric hydrogenation .

Key Derivatives

Structural modifications of the decahydroisoquinoline core have yielded derivatives with enhanced pharmacological properties:

DerivativeModificationBiological ActivitySource
Decahydroisoquinoline-3-carboxylic acidCarboxylic acid at C3AMPA/NMDA receptor antagonism
Hydrochloride saltProtonated amine (Cl⁻ counterion)Improved solubility

The hydrochloride salt (PubChem CID: 165672722) exhibits a molecular weight of 175.70 g/mol and enhanced aqueous solubility, facilitating in vivo pharmacokinetic studies .

Pharmacological Applications

Somatostatin Receptor Antagonism

(4aR,8aR)-Decahydroisoquinoline derivatives demonstrate potent antagonism at somatostatin receptor subtypes, particularly sst₃. Troxler et al. (2010) identified compounds with IC₅₀ values <10 nM for sst₃, coupled with >100-fold selectivity over sst₁ and sst₂ . These antagonists inhibit receptor-mediated cAMP reduction, making them valuable tools for studying somatostatin’s role in neurotransmission and cancer .

Excitatory Amino Acid Receptor Modulation

Derivatives bearing carboxylic acid substituents, such as (3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid, selectively antagonize AMPA and NMDA receptors. Structural-activity relationship (SAR) studies reveal that the stereochemistry at C3 governs binding affinity; the (3S) configuration confers >50-fold higher potency than the (3R) enantiomer .

PropertyValueSource
Molecular Weight139.24 g/mol
LogP (Predicted)2.1
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (N)

Future Directions and Challenges

Stereochemical Optimization

Future research should explore hybrid derivatives combining the (4aR,8aR) core with fluorinated or aryl substituents to enhance blood-brain barrier permeability. Computational modeling could predict optimal substitutions for targeting orphan GPCRs.

Pharmacokinetic Studies

While rodent studies indicate favorable oral bioavailability for some derivatives , human ADME (Absorption, Distribution, Metabolism, Excretion) profiles remain uncharacterized. Addressing this gap is critical for clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator